molecular formula C7H7ClN4 B1626904 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-89-3

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1626904
CAS RN: 87412-89-3
M. Wt: 182.61 g/mol
InChI Key: RKCUSLQIKDPCGC-UHFFFAOYSA-N
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Description

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, also known as 4-chloro-CDP, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. It is a member of the pyrazolo[3,4-d]pyrimidine family, and its structure is composed of a five-membered ring with a chlorine atom at the 4-position. This compound has been studied for its potential applications in various fields, such as synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

One of the prominent applications of this compound is as an inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 is responsible for cell cycle progression and its inhibition can lead to the selective targeting of tumor cells . Derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .

Antitumor Activity: Cell Cycle and Apoptosis

Further research into the antitumor properties of this compound has revealed its ability to cause alterations in cell cycle progression and induce apoptosis in tumor cells. This dual activity against cell lines and CDK2 makes it a potential candidate for further investigations in cancer treatment strategies .

Molecular Docking and Drug Design

The compound’s structure has been utilized in molecular docking simulations to confirm its fit into the CDK2 active site, which is essential for its inhibitory action. This application is particularly valuable in the field of drug design, where understanding the interaction between small molecules and enzymes is crucial for developing new therapeutics .

Pharmacokinetics and ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of this compound. These studies are important for assessing the drug-likeness and potential side effects of new compounds before they proceed to clinical trials .

Antibacterial Activity

Apart from its applications in oncology, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antibacterial activity. They have been tested against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli .

Free Radical Scavenging Activity

The compound has been studied for its free radical scavenging activity, which is a measure of its antioxidant properties. Antioxidants are crucial in combating oxidative stress in the body, which can lead to various diseases, including cancer and neurodegenerative disorders .

properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCUSLQIKDPCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519892
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

87412-89-3
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (150.4 mg, 0.89 mmol, Example 3) and potassium carbonate (187 mg, 1.35 mmol) in dimethylformamide (6 mL) was added iodomethane (225 mg, 1.59 mmol, Aldrich). The reaction mixture was stirred at room temperature for 2 hours before it was diluted with ethyl acetate, washed with water, brine, dried and concentrated. The crude product was purified by flash chromatography (silica gel, hexanes-ethyl acetate, 90/10 to 60/40) to give 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine as a white solid. (Yield 162.3 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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